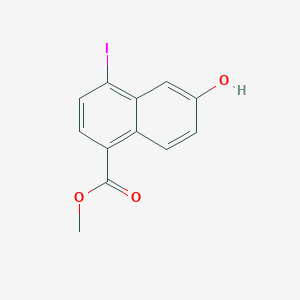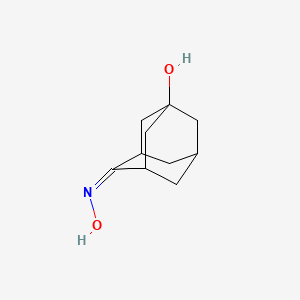
methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate
Übersicht
Beschreibung
Methyl 6-hydroxy-4-iodo-1-naphthoate is an organic compound with the molecular formula C12H9IO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a hydroxyl group, an iodine atom, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-iodo-1-naphthoate typically involves the iodination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 6-hydroxy-1-naphthoic acid, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.
Esterification: The resulting 6-hydroxy-4-iodo-1-naphthoic acid is then esterified using methanol and a catalyst like sulfuric acid to form Methyl 6-hydroxy-4-iodo-1-naphthoate.
Industrial Production Methods
Industrial production of Methyl 6-hydroxy-4-iodo-1-naphthoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large-scale iodination using industrial reactors to ensure uniform distribution of iodine.
Continuous Esterification: Continuous flow reactors are employed for the esterification process to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-hydroxy-4-iodo-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-oxo-4-iodo-1-naphthoate.
Reduction: Methyl 6-hydroxy-1-naphthoate.
Substitution: Methyl 6-hydroxy-4-amino-1-naphthoate or Methyl 6-hydroxy-4-thio-1-naphthoate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-4-iodo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-hydroxy-4-iodo-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-hydroxy-1-naphthoate: Lacks the iodine atom, making it less reactive in halogen bonding.
Methyl 4-iodo-1-naphthoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Methyl 6-hydroxy-4-bromo-1-naphthoate: Contains a bromine atom instead of iodine, leading to different reactivity and biological effects.
Uniqueness
Methyl 6-hydroxy-4-iodo-1-naphthoate is unique due to the presence of both a hydroxyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H9IO3 |
|---|---|
Molekulargewicht |
328.10 g/mol |
IUPAC-Name |
methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9IO3/c1-16-12(15)9-4-5-11(13)10-6-7(14)2-3-8(9)10/h2-6,14H,1H3 |
InChI-Schlüssel |
SYFMVPLWVNZZHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC(=CC2=C(C=C1)I)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8573866.png)
![ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate](/img/structure/B8573872.png)
![4-Chloro-7-propyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8573881.png)


![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B8573910.png)

![4-[(3-Phenylprop-2-en-1-yl)amino]benzoic acid](/img/structure/B8573927.png)





